Fenvalerate

Chiral pyrethroids Stereoselective insecticidal activity Lepidopteran pest control

Fenvalerate (CAS 51630-58-1) is a type II pyrethroid racemic mixture containing four stereoisomers, offering distinct insecticidal potency (~23% active SS-isomer) and a unique photo-decarboxylation pathway vs. any single-isomer or alternative pyrethroid. This makes it a critical analytical reference standard for chiral separation development, environmental fate studies, and resistance monitoring programs. Procure with confidence for method validation and QA/QC workflows.

Molecular Formula C25H22ClNO3
Molecular Weight 419.9 g/mol
CAS No. 51630-58-1
Cat. No. B1672596
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFenvalerate
CAS51630-58-1
Synonymsalpha-cyano-3-phenoxybenzyl 2-(4-chlorophenyl)-3- methylbutyrate
alpha-cyano-3-phenoxybenzyl alpha-isopropyl-4-chlorophenyl acetate
Belmark
esfenvalerate
fenvalarate
fenvalerate
Pydrin
pydrin, (R-(R*,R*))-isomer
pydrin, (R-(R*,S*))-isomer
pydrin, (S-(R*,R*))-isomer
pydrin, (S-(R*,S*))-isomer
S-5602
Sumi-alpha
Sumicidin
WL 43775
Molecular FormulaC25H22ClNO3
Molecular Weight419.9 g/mol
Structural Identifiers
SMILESCC(C)C(C1=CC=C(C=C1)Cl)C(=O)OC(C#N)C2=CC(=CC=C2)OC3=CC=CC=C3
InChIInChI=1S/C25H22ClNO3/c1-17(2)24(18-11-13-20(26)14-12-18)25(28)30-23(16-27)19-7-6-10-22(15-19)29-21-8-4-3-5-9-21/h3-15,17,23-24H,1-2H3
InChIKeyNYPJDWWKZLNGGM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySolubility at 20 °C (g/L): acetone >450;  chloroform >450;  methanol >450;  hexane 77
Moderately soluble in a range of organic solvents.
In water, 2.4X10-2 mg/L at 22 °C (seawater)
Solubility in water: none
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Fenvalerate (CAS 51630-58-1): Isomeric Composition and Baseline Characteristics of a Type II Pyrethroid


Fenvalerate is a type II semi-synthetic pyrethroid ester insecticide (C25H22ClNO3, MW 419.9) that exists as a racemic mixture of four optical isomers due to two chiral centers in the acid and alcohol moieties [1]. The 2-S alpha (or SS) configuration, known as esfenvalerate, is the most insecticidally active isomer, yet comprises only approximately 23% of the technical fenvalerate mixture [1]. The compound acts as a potent inhibitor of calcineurin (protein phosphatase 2B), resulting in prolonged sodium channel activation and cellular hyperexcitability in target insects . Fenvalerate demonstrates high lipophilicity (log Kow = 4.42) and is stable to hydrolysis across pH 5-9, though it undergoes photodegradation in aqueous environments with a half-life of approximately 6 days [2].

Fenvalerate Procurement: Why In-Class Pyrethroid Substitution Introduces Quantifiable Efficacy and Environmental Fate Variability


Fenvalerate cannot be considered interchangeable with other pyrethroids—even with its own purified active isomer, esfenvalerate—due to quantifiable differences in isomeric composition, species-specific toxicity profiles, and environmental degradation pathways. Technical fenvalerate contains only ~23% of the insecticidally active SS-isomer [1], whereas esfenvalerate contains ~84% of this active isomer [2]. This compositional difference produces counterintuitive toxicity outcomes: pulse-exposure LC50 values for esfenvalerate in larval fish are 10- to 15-fold lower (more toxic) than fenvalerate, rather than the approximately 2-fold difference predicted solely on active isomer content [3]. Furthermore, fenvalerate undergoes a unique photo-induced decarboxylation mechanism not shared by other agricultural pyrethroids such as permethrin, cypermethrin, or deltamethrin, which alters its environmental fate and degradation product profile [4]. These isomer-, species-, and pathway-specific differences create quantifiable selection criteria that preclude generic substitution.

Fenvalerate Technical Specifications: Quantitative Comparative Evidence for Scientific Selection


Isomeric Activity Differential: SS-Isomer vs. RR-Isomer Insecticidal Potency

Fenvalerate is a racemic mixture containing four optical isomers, of which only the 2S,αS (SS) configuration—esfenvalerate—exhibits high insecticidal activity. The αS,2S isomer demonstrates up to 500-fold greater insecticidal potency than the (R,R)-isomer against lepidopteran pests due to optimal spatial configuration for voltage-gated sodium channel (VGSC) binding [1]. Technical fenvalerate contains only approximately 23% of the SS-isomer, whereas the purified esfenvalerate product contains approximately 84% of this active isomer [2].

Chiral pyrethroids Stereoselective insecticidal activity Lepidopteran pest control

Aquatic Toxicity Paradox: Fenvalerate vs. Esfenvalerate Pulse-Exposure LC50 in Larval Fish

In 1-hour pulse-exposure studies using larval Australian crimson-spotted rainbow fish (Melanotaenia fluviatilis), esfenvalerate exhibited 10- to 15-fold lower (more toxic) 96-h LC50 values than fenvalerate, rather than the approximately 2-fold difference predicted solely on active isomer content. The 1-h pulse-exposure 96-h LC50 values were 12.75 μg L−1 for technical fenvalerate, 30.25 μg L−1 for emulsified fenvalerate, 1.18 μg L−1 for technical esfenvalerate, and 1.99 μg L−1 for emulsified esfenvalerate [1]. The 2R isomers, which comprise approximately 50% of the fenvalerate formulation and were previously regarded as non-active, appear to reduce the expected toxicity of fenvalerate relative to esfenvalerate, possibly via inhibition of sodium channel activation [1].

Aquatic ecotoxicology Pyrethroid risk assessment Isomer-specific toxicity

Comparative Insecticidal Efficacy: Fenvalerate vs. Cypermethrin, Deltamethrin, and Permethrin Against Stable Flies (Stomoxys calcitrans)

In a standardized 1-hour contact exposure assay using treated filter papers against two French strains of adult stable flies (Stomoxys calcitrans), fenvalerate demonstrated the highest LD90 values (lowest toxicity) among the five pyrethroids tested. For blood-engorged flies, the LD90 values for both strains were: fenvalerate 2392.5 and 125.1 mg m−2, cypermethrin 637.9 and 54.9 mg m−2, deltamethrin 264.3 and 28.1 mg m−2, lambda-cyhalothrin 118.2 and 41.3 mg m−2, and permethrin 353.7 and 88.1 mg m−2 [1]. For the ENVT strain (blood-engorged flies), the LD90 for fenvalerate was 22.6 times higher than the recommended field dose, compared with 7.1 times for deltamethrin [1].

Veterinary entomology Pyrethroid resistance monitoring LD90 comparative toxicology

Photolytic Pathway Differentiation: Fenvalerate Unique Decarboxylation vs. Other Agricultural Pyrethroids

Comparative environmental fate studies have identified a photo-induced decarboxylation pathway that is unique to fenvalerate and not observed in other major agricultural pyrethroids including permethrin, cypermethrin, and deltamethrin. This mechanism involves homolytic cleavage of the ester linkage generating two benzyl radicals (4-chloro-α-isopropylbenzyl and α-cyano-3-phenoxybenzyl radicals) that undergo recombination [1]. The decarboxylation mechanism has been confirmed via spin-trapping methods combined with HPLC, ESR, and GC-MS analyses [1]. In aqueous photodegradation studies, fenvalerate exhibits a half-life of 6 days under sunlight exposure, while remaining stable to hydrolysis across pH 5-9 [2].

Environmental fate Pyrethroid photodegradation Free radical mechanisms

Synergist Compatibility: PBO-Mediated Resistance Suppression in Fenvalerate-Selected Strains

In studies of pyrethroid-resistant Helicoverpa armigera strains, pre-treatment with the mixed-function oxidase (MFO) inhibitor piperonyl butoxide (PBO) dramatically reduced fenvalerate resistance. In an HN-R strain selected with a phoxim/cyhalothrin mixture, PBO synergism ratios for pyrethroids were: 21.9-fold for cyhalothrin, 19.1-fold for deltamethrin, and 21.4-fold for fenvalerate [1]. In a separate fenvalerate-selected YGF strain, PBO pre-treatment produced a 462-fold synergism ratio for fenvalerate [2]. The comparable synergism ratios across fenvalerate, deltamethrin, and cyhalothrin indicate that MFO-mediated metabolic resistance affects these pyrethroids similarly, but the quantitative synergism data enable formulation-specific resistance management strategies.

Insecticide resistance management Metabolic detoxification Piperonyl butoxide synergism

Fenvalerate Optimal Application Scenarios Derived from Quantitative Comparative Evidence


Broad-Spectrum Agricultural Pest Control on Cotton and Soybeans with Documented Organophosphate/Carbamate Resistance

Fenvalerate is indicated for control of chewing, sucking, and boring insects (Lepidoptera, Diptera, Orthoptera, Hemiptera, Coleoptera) on cotton, soybeans, and various vegetables where target pest populations have developed resistance to organochlorine, organophosphate, and carbamate insecticides [1]. The compound's moderate mammalian oral toxicity (WHO Class II "moderately hazardous"; rat oral LD50 = 451 mg kg−1) and lack of significant bioaccumulation (bioconcentration factors 120-4700 with rapid depuration upon transfer to clean water) support its use in rotational resistance management programs [2]. The presence of non-active 2R isomers in technical fenvalerate (~50% of formulation) may provide a reduced aquatic toxicity profile compared to esfenvalerate in scenarios where off-target drift to water bodies is a concern, as evidenced by 10- to 15-fold higher pulse-exposure LC50 values in larval fish [3].

Veterinary and Animal Housing Pest Management Where Reduced Non-Target Vertebrate Toxicity Is Prioritized

Fenvalerate is applied for control of flies and ticks in barns, stables, and animal housing facilities [1]. In direct comparative LD90 assays against Stomoxys calcitrans (stable flies), fenvalerate demonstrated higher LD90 values (2392.5 mg m−2 for ENVT engorged strain) compared to deltamethrin (264.3 mg m−2) and lambda-cyhalothrin (118.2 mg m−2), indicating lower acute contact toxicity to this target species [4]. However, fenvalerate exhibits very low acute oral toxicity to birds (LD50 >1500 mg kg−1 for Bobwhite quail) and moderate mammalian toxicity, making it suitable for animal housing applications where minimizing vertebrate exposure risk is a procurement criterion [2]. The compound's strong repellent effect to honey bees (topical LD50 = 0.41 μg per bee) reduces practical pollinator exposure despite high intrinsic bee toxicity [2].

Resistance Monitoring and Synergist-Based Management Programs in Lepidopteran Pests

Fenvalerate serves as a diagnostic compound in resistance monitoring programs for Helicoverpa armigera and related lepidopteran pests, where cross-resistance patterns among pyrethroids can be quantitatively assessed. In HN-R strains, fenvalerate resistance (23.4-fold) was intermediate between deltamethrin (86.2-fold) and the selecting agent cyhalothrin (144.7-fold) [5]. The compound's demonstrated responsiveness to PBO synergism (21.4-fold reduction in resistance in HN-R strain; 462-fold in YGF strain) supports its inclusion in co-formulated or tank-mixed products containing MFO inhibitors for managing metabolic resistance [5][6]. The stereoselective degradation of fenvalerate isomers in soil—with trans and αS isomers degrading more rapidly than cis and αR antipodes—provides additional rationale for its use in soil-applied formulations where reduced persistence of active isomers is desired [7].

Analytical Reference Standard for Chiral Pyrethroid Method Development and Environmental Fate Studies

Technical fenvalerate, containing four stereoisomers with distinct environmental behaviors, serves as an essential reference material for developing and validating chiral HPLC separation methods for pyrethroid residue analysis. Absolute separation of the four fenvalerate stereoisomers has been achieved using CHIRALCEL OJ-H columns with n-hexane containing 1,2-dichloroethane and ethanol as mobile phase [8]. The compound's unique photo-induced decarboxylation pathway—not observed in permethrin, cypermethrin, or deltamethrin—makes fenvalerate a critical reference compound for environmental fate studies examining pyrethroid degradation mechanisms, with the decarboxylation process generating distinct free radical intermediates detectable via spin-trap ESR methods [7].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for Fenvalerate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.